molecular formula C77H52 B14101046 Bis(3,5-di(9H-fluoren-9-yl)phenyl)diphenylmethane

Bis(3,5-di(9H-fluoren-9-yl)phenyl)diphenylmethane

Cat. No.: B14101046
M. Wt: 977.2 g/mol
InChI Key: USZHDELYXSKOKL-UHFFFAOYSA-N
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Description

Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane: is a compound known for its unique properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound contains four electron-donating carbazole groups linked by a diphenylsilane core, which contributes to its high thermal stability and excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane typically involves the reaction of carbazole derivatives with diphenylsilane under controlled conditions. The process often includes steps such as:

Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using advanced techniques such as sublimation to achieve >99% purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while substitution can introduce various functional groups onto the phenyl or carbazole rings .

Mechanism of Action

The compound exerts its effects primarily through its ability to transport charge and emit light. The electron-donating carbazole groups facilitate efficient charge transport, while the diphenylsilane core provides structural stability. The high triplet energy of the compound allows it to act as an effective host material in OLEDs, enhancing the device’s efficiency and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane stands out due to its combination of high thermal stability, excellent photophysical properties, and efficient charge transport. These characteristics make it a preferred choice for high-performance OLED applications .

Properties

Molecular Formula

C77H52

Molecular Weight

977.2 g/mol

IUPAC Name

9-[3-[[3,5-bis(9H-fluoren-9-yl)phenyl]-diphenylmethyl]-5-(9H-fluoren-9-yl)phenyl]-9H-fluorene

InChI

InChI=1S/C77H52/c1-3-23-53(24-4-1)77(54-25-5-2-6-26-54,55-45-49(73-65-35-15-7-27-57(65)58-28-8-16-36-66(58)73)43-50(46-55)74-67-37-17-9-29-59(67)60-30-10-18-38-68(60)74)56-47-51(75-69-39-19-11-31-61(69)62-32-12-20-40-70(62)75)44-52(48-56)76-71-41-21-13-33-63(71)64-34-14-22-42-72(64)76/h1-48,73-76H

InChI Key

USZHDELYXSKOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC(=C3)C4C5=CC=CC=C5C6=CC=CC=C46)C7C8=CC=CC=C8C9=CC=CC=C79)C1=CC(=CC(=C1)C1C2=CC=CC=C2C2=CC=CC=C12)C1C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

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